2-(benzenesulfonyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide
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Overview
Description
2-(benzenesulfonyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide is an organic compound that belongs to the class of sulfonyl compounds It is characterized by the presence of a benzenesulfonyl group attached to an acetamide moiety, which is further linked to a 5-propyl-1,3,4-thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzenesulfonyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: The 1,3,4-thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions.
Introduction of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides in the presence of a base.
Attachment of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced through sulfonylation reactions using benzenesulfonyl chloride in the presence of a base such as pyridine.
Formation of the Acetamide Moiety: The final step involves the acylation of the thiadiazole derivative with acetic anhydride or acetyl chloride to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(benzenesulfonyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The acetamide moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, alcohols, basic or acidic catalysts.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfides.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
2-(benzenesulfonyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(benzenesulfonyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in enzymes, leading to inhibition of enzyme activity. The thiadiazole ring can interact with nucleic acids or proteins, affecting their function. The acetamide moiety can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(benzenesulfonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
- 2-(benzenesulfonyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
- 2-(benzenesulfonyl)-N-(5-butyl-1,3,4-thiadiazol-2-yl)acetamide
Uniqueness
2-(benzenesulfonyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide is unique due to the presence of the propyl group, which can influence its lipophilicity and, consequently, its biological activity. The specific arrangement of functional groups in this compound allows for unique interactions with molecular targets, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C13H15N3O3S2 |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
2-(benzenesulfonyl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C13H15N3O3S2/c1-2-6-12-15-16-13(20-12)14-11(17)9-21(18,19)10-7-4-3-5-8-10/h3-5,7-8H,2,6,9H2,1H3,(H,14,16,17) |
InChI Key |
DFYQRMCDZDXCOD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)CS(=O)(=O)C2=CC=CC=C2 |
solubility |
>48.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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